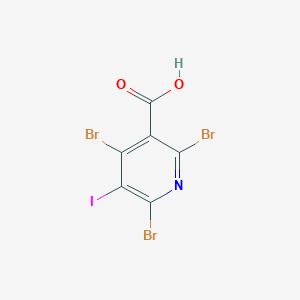
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid (TBIPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated pyridine derivative that has been found to exhibit promising biological activities.
作用機序
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid's mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. Additionally, this compound has been found to exhibit antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid's unique properties make it an attractive compound for use in lab experiments. Its halogenated structure makes it a useful tool for studying the effects of halogenation on biological activity. However, this compound's limited solubility in water can make it challenging to work with in some experiments.
将来の方向性
There are several potential future directions for 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid research. One area of interest is the development of this compound derivatives with improved solubility and biological activity. This compound's potential use as a fluorescent probe for monitoring metal ions could also be further explored. Additionally, this compound's antibacterial and anti-inflammatory activities make it a promising candidate for the development of new drugs for the treatment of bacterial infections and inflammatory diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its promising biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives could lead to the development of new drugs and tools for use in various scientific research areas.
合成法
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid can be synthesized through a multistep process starting from 2,4,6-tribromopyridine. The first step involves the conversion of 2,4,6-tribromopyridine to 2,4,6-tribromo-5-iodopyridine through the reaction with iodine. The resulting compound is then subjected to carboxylation using carbon dioxide and a base catalyst to obtain this compound.
科学的研究の応用
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid has been studied for its potential use in various scientific research areas, including medicinal chemistry, drug discovery, and organic synthesis. It has been found to exhibit antiproliferative, anti-inflammatory, and antibacterial activities. This compound has also been studied for its potential use as a fluorescent probe for monitoring metal ions.
特性
IUPAC Name |
2,4,6-tribromo-5-iodopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr3INO2/c7-2-1(6(12)13)4(8)11-5(9)3(2)10/h(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCANWVEQVHDSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Br)Br)I)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr3INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2388375.png)
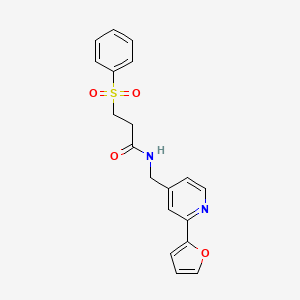
![1-[(4-methylbenzyl)oxy]-1H-imidazole](/img/structure/B2388378.png)
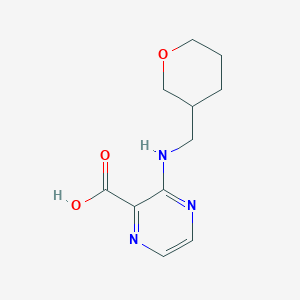

![2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol](/img/structure/B2388384.png)

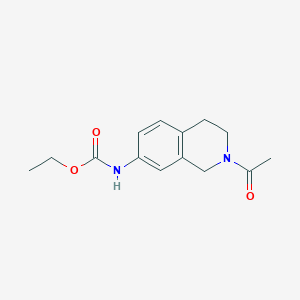
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2388391.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2388392.png)
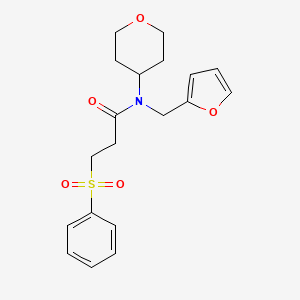
![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2388396.png)
![5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2388397.png)